7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
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Overview
Description
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid: is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of o-hydroxyacetophenones and their derivatives. The reaction conditions often include the use of basic catalysts and dehydrative cyclization techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the bromine or chlorine atoms can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential as anticancer agents. The benzofuran scaffold is known for its ability to inhibit the growth of cancer cells, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials .
Mechanism of Action
The mechanism of action of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
- 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid
- 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
- 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid
Comparison: Compared to these similar compounds, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms. This dual substitution can enhance its biological activity and provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1,3,7H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNHDLJCEWKDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2Br)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.50 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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